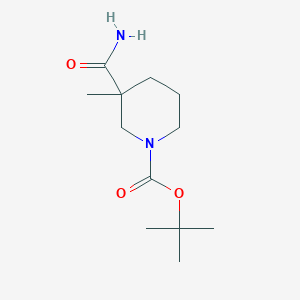

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Description

tert-Butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a carbamoyl group at the 3-position, and a methyl substituent adjacent to the carbamoyl moiety. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyl group provides hydrogen-bonding capabilities critical for biological interactions .

Properties

IUPAC Name |

tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-6-12(4,8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLYPXIXWUYPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from substituted piperidine derivatives, often protected at the nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction or transformation of the 3-position substituent to a carbamoyl group.

- Control of stereochemistry at the 3-position (methyl and carbamoyl substituents).

- Use of bases, protecting groups, and selective hydrolysis or amidation reactions.

Specific Preparation Routes and Conditions

Hydrolysis of Methyl Ester Precursor

A documented approach involves hydrolyzing methyl N-tert-butoxycarbonyl-4-methoxyimino-3-methylpiperidine-3-carboxylate to yield the carbamoyl derivative:

- A solution of methyl N-tert-butoxycarbonyl-4-methoxyimino-3-methylpiperidine-3-carboxylate (17.00 g, 56.6 mmol) in methanol (100 mL) is treated dropwise with sodium hydroxide (4.53 g, 113.2 mmol) dissolved in water (20 mL) at room temperature.

- The mixture is heated to 50 °C and stirred for 2 hours.

- Methanol is removed under reduced pressure, and the pH is adjusted to 6.0–6.5 with acetic acid.

- The product is extracted with methylene chloride, yielding this compound as a solid after purification.

This method achieves selective hydrolysis of the ester to the amide (carbamoyl) functionality under mild alkaline conditions, preserving the Boc protecting group.

Carbamoylation via Phosphorus Oxychloride Activation

Another method involves converting the corresponding 3-cyano-piperidine derivative to the carbamoyl compound:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | (R)-3-Cyano-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 2.18 mmol) dissolved in pyridine (10 mL), under nitrogen atmosphere | Starting material preparation | - |

| 2 | Phosphorus oxychloride (203 μL, 2.18 mmol) added dropwise at 0 °C | Conversion of cyano to carbamoyl group | Quantitative |

| 3 | Stirring overnight at room temperature | Completion of reaction | - |

| 4 | Work-up with ethyl acetate and washing with 10% HCl | Isolation of product | - |

The resulting tert-butyl 3-carbamoylpiperidine-1-carboxylate was obtained in quantitative yield and used directly for subsequent steps without further purification.

This approach utilizes phosphorus oxychloride as an activating agent to convert nitrile to amide in the presence of pyridine, which acts as a base and solvent.

Multi-step Industrially Relevant Synthesis

A patented industrial method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a closely related intermediate, involves:

- Optical resolution of racemic intermediates.

- Base-mediated transformations.

- Protection with di-tert-butyl dicarbonate.

- Recycling of undesired enantiomers via racemization to improve overall yield and economy.

While this patent focuses on the 4-oxo derivative, the methodology and intermediates are relevant for the preparation of this compound due to structural similarity and synthetic pathway overlap.

Analytical Data and Research Outcomes

Structural Confirmation

- Crystallographic studies of tert-butyl 3-carbamoyl derivatives reveal intramolecular hydrogen bonding between carbamoyl and carboxylate groups, stabilizing the structure.

- NMR data (¹H NMR) typically show characteristic signals for Boc tert-butyl protons (~1.4 ppm), methyl group at the 3-position, and carbamoyl NH protons (broad singlets around 5.3 ppm).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Thiocarbamoyl Substitution (tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate)

- Structural Difference : The carbamoyl (-CONH₂) group is replaced with a thiocarbamoyl (-CSNH₂) group.

- Impact :

Methoxyimino Modification (tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate)

- Structural Difference: A methoxyimino (-N=OCH₃) group is introduced at the 4-position.

- Synthetic Utility: Used in oxime-forming reactions for heterocyclic expansions. X-ray crystallography data (R factor = 0.056) confirm a planar geometry at the methoxyimino site .

Positional Isomerism

4-Carbamoyl Derivative (tert-Butyl 4-carbamoylpiperidine-1-carboxylate, CAS 91419-48-6)

- Structural Difference : The carbamoyl group is relocated to the 4-position.

- Impact :

Ring Size Variations

Pyrrolidine Analogs (tert-Butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate, CAS 1909327-64-5)

- Structural Difference : Piperidine (6-membered ring) is replaced with pyrrolidine (5-membered ring), and a phenyl group is added at the 3-position.

- Pharmacokinetics: The phenyl group improves lipophilicity, favoring blood-brain barrier penetration .

Complex Substituents

Cyclopropyl-Benzylcarbamoyl Derivative (tert-Butyl 3-[cyclopropyl(3-fluorobenzyl)carbamoyl]piperidine-1-carboxylate, CAS 1277958-70-9)

- Structural Difference : A cyclopropyl-(3-fluorobenzyl)carbamoyl group replaces the methyl-carbamoyl moiety.

- Impact :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.